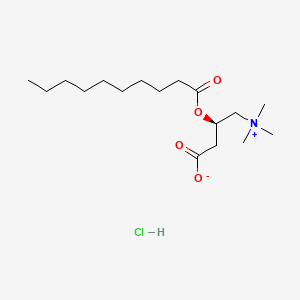

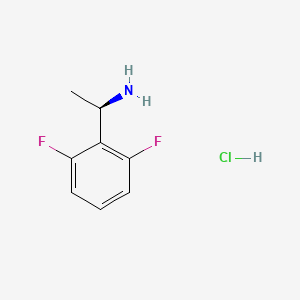

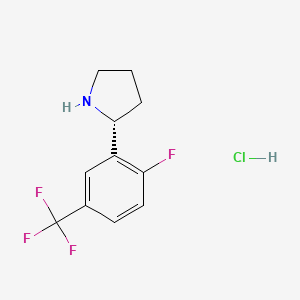

(R)-2-(2-Fluoro-5-(trifluoromethyl)phenyl)pyrrolidine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“[2-Fluoro-5-(trifluoromethyl)phenyl]methanol” is a unique chemical provided by Sigma-Aldrich . It has the empirical formula C8H6F4O and a molecular weight of 194.13 . The compound is solid in form .

Molecular Structure Analysis

The SMILES string for “[2-Fluoro-5-(trifluoromethyl)phenyl]methanol” is FC(F)(F)C1=CC=C(F)C(CO)=C1 . This provides a textual representation of the compound’s structure.Physical And Chemical Properties Analysis

“[2-Fluoro-5-(trifluoromethyl)phenyl]methanol” is a solid . Unfortunately, other physical and chemical properties like melting point, boiling point, and solubility were not available in the sources I found.Scientific Research Applications

- 2-Fluoro-5-(trifluoromethyl)phenylboronic acid : This compound is used as a reactant for functionalization via lithiation and reaction with electrophiles. It’s also used in selective rhodium-catalyzed conjugate addition reactions and in the preparation of inhibitors of kinesin spindle protein (KSP) for potential use as antitumor agents .

- 2-Fluoro-5-(trifluoromethyl)benzoic acid : While specific applications aren’t mentioned, benzoic acid derivatives are often used in organic synthesis, including the synthesis of pharmaceuticals .

- 2-Fluoro-5-(trifluoromethyl)phenylboronic acid : This compound is used as a reactant for functionalization via lithiation and reaction with electrophiles. It’s also used in selective rhodium-catalyzed conjugate addition reactions and in the preparation of inhibitors of kinesin spindle protein (KSP) for potential use as antitumor agents .

- 2-Fluoro-5-(trifluoromethyl)benzoic acid : While specific applications aren’t mentioned, benzoic acid derivatives are often used in organic synthesis, including the synthesis of pharmaceuticals .

- N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea : This compound is used extensively in promoting organic transformations, and the 3,5-bis(trifluoromethyl)phenyl motif thereof is used ubiquitously in H-bond catalysts .

- 2-Fluoro-5-(trifluoromethyl)phenylboronic acid : This compound is used as a reactant for functionalization via lithiation and reaction with electrophiles. It’s also used in selective rhodium-catalyzed conjugate addition reactions and in the preparation of inhibitors of kinesin spindle protein (KSP) for potential use as antitumor agents .

- 2-Fluoro-5-(trifluoromethyl)benzoic acid : While specific applications aren’t mentioned, benzoic acid derivatives are often used in organic synthesis, including the synthesis of pharmaceuticals .

- N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea : This compound is used extensively in promoting organic transformations, and the 3,5-bis(trifluoromethyl)phenyl motif thereof is used ubiquitously in H-bond catalysts .

Future Directions

As for future directions, it’s hard to say without more specific information on the compound’s applications or current research trends. It’s worth noting that Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals , which suggests it may have potential in various research fields.

properties

IUPAC Name |

(2R)-2-[2-fluoro-5-(trifluoromethyl)phenyl]pyrrolidine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F4N.ClH/c12-9-4-3-7(11(13,14)15)6-8(9)10-2-1-5-16-10;/h3-4,6,10,16H,1-2,5H2;1H/t10-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGYMMHPMADAZKR-HNCPQSOCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=C(C=CC(=C2)C(F)(F)F)F.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](NC1)C2=C(C=CC(=C2)C(F)(F)F)F.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClF4N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2-(2-Fluoro-5-(trifluoromethyl)phenyl)pyrrolidine hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.